5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Physicochemical properties Drug-likeness Medicinal chemistry

5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2092808-65-4, molecular formula C₁₁H₁₀N₂O₂, MW 202.21 g/mol) is a heterocyclic building block belonging to the 1-phenylpyrazole-4-carbaldehyde family, distinguished by a methoxy substituent at the pyrazole C5 position and a reactive aldehyde group at C4. This substitution pattern places the electron-donating methoxy group in direct conjugation with the pyrazole π-system, modulating the electrophilicity of the C4 carboxaldehyde for condensation, Knoevenagel, and Schiff base reactions.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 2092808-65-4
Cat. No. B2382259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS2092808-65-4
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCOC1=C(C=NN1C2=CC=CC=C2)C=O
InChIInChI=1S/C11H10N2O2/c1-15-11-9(8-14)7-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyQGUHTNVWQODDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2092808-65-4): Core Pyrazole Aldehyde Scaffold for Heterocyclic Synthesis and Drug Discovery


5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2092808-65-4, molecular formula C₁₁H₁₀N₂O₂, MW 202.21 g/mol) is a heterocyclic building block belonging to the 1-phenylpyrazole-4-carbaldehyde family, distinguished by a methoxy substituent at the pyrazole C5 position and a reactive aldehyde group at C4 . This substitution pattern places the electron-donating methoxy group in direct conjugation with the pyrazole π-system, modulating the electrophilicity of the C4 carboxaldehyde for condensation, Knoevenagel, and Schiff base reactions [1]. The compound serves as a key intermediate for constructing functionalized pyrazoles, including the validated CFTR activator UCCF-180 (3-(3-butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde), which demonstrated up to 10-fold greater potency than genistein in activating wild-type and G551D-CFTR chloride channels [2]. Commercially available from Enamine and Aaron at 95% purity [3], this aldehyde occupies a specific and non-interchangeable position within the pyrazole-4-carbaldehyde chemical space.

Why 5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Generic Pyrazole-4-carbaldehyde Analogs


Substituting 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde with a generic pyrazole-4-carbaldehyde overlooks three interdependent differentiation drivers. First, the C5 methoxy group is directly conjugated to the pyrazole ring, donating electron density that modulates the reactivity of the C4 aldehyde—a fundamentally different electronic profile compared to the des-methoxy parent (CAS 54605-72-0) or C3-substituted regioisomers . Second, the specific 5-methoxy-1-phenyl substitution pattern is the essential scaffold for accessing the CFTR activator chemotype UCCF-180, where the 5-methoxy group contributes to the pharmacophore; analogs lacking this substitution (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde, CAS 54605-72-0, MW 172.18, lacking the methoxy oxygen as an H-bond acceptor) cannot yield the same biological profile [1]. Third, in multicomponent reactions, the regiochemistry of substitution on the pyrazole ring governs both the course of cyclocondensation and the nature of the resulting heterocyclic products, meaning a 3-methoxy or N-aryl methoxy variant will produce different constitutional isomers and distinct biological outcomes [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence: 5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Molecular Property Comparison: 5-Methoxy vs. Des-Methoxy Parent (CAS 54605-72-0)

The 5-methoxy substituent increases molecular weight by 30.03 Da and adds one hydrogen-bond acceptor relative to the des-methoxy parent 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0), while also elevating the polar surface area. These differences modulate both passive membrane permeability and target binding capacity . The parent compound (C₁₀H₈N₂O, MW 172.18) has a measured LogP of 1.68 and contains only 2 H-bond acceptors (the aldehyde oxygen and pyrazole N2), whereas 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₁H₁₀N₂O₂, MW 202.21) incorporates a third H-bond acceptor via the methoxy oxygen, broadening polar interaction potential without substantially increasing rotatable bond count . For procurement decisions, this means the 5-methoxy compound cannot be substituted by the cheaper, more readily available des-methoxy analog without altering downstream molecular recognition properties [1].

Physicochemical properties Drug-likeness Medicinal chemistry

Regiochemical Differentiation: C5-OCH₃ vs. C3-OCH₃ Positional Isomers and Electronic Impact on C4 Aldehyde Reactivity

The position of the methoxy substituent on the pyrazole ring fundamentally alters the electron density at the C4 aldehyde carbon. In 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the C5-OCH₃ group is directly attached to the same pyrazole carbon bearing the aldehyde, creating a push-pull electronic system where the electron-donating methoxy increases electron density at C4 through conjugation, thereby reducing the aldehyde carbon's electrophilicity relative to C3-substituted or unsubstituted analogs . Conversely, in 3-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde regioisomers, the methoxy group is positioned distal to the aldehyde, exerting a weaker inductive effect and producing a more electrophilic C4 carbonyl. This electronic modulation directly impacts reaction rates in Knoevenagel condensations, Schiff base formations, and nucleophilic additions—the 5-OCH₃ analog reacts more slowly but with greater selectivity in certain multicomponent settings [1]. Additionally, the 5-methoxy-1-phenyl scaffold is a demonstrated precursor for Pd-catalyzed C3 cross-coupling reactions, enabling sequential functionalization strategies that are not accessible with 3-substituted isomers .

Regioselectivity Electronic effects Synthetic chemistry

CFTR Chloride Channel Activation: Derivative UCCF-180 Demonstrates Scaffold Pharmacological Validation

The 5-methoxy-1-phenylpyrazole-4-carbaldehyde scaffold is the direct synthetic progenitor of UCCF-180 (3-(3-butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde, CAS 226070-80-0), the most potent CFTR activator identified within the fused pyrazolo heterocycle structural class. In the landmark Galietta et al. (2001) screen of 223 compounds, UCCF-180 was among the most active CFTR activators, with potency up to 10-fold greater than the reference flavonoid activator genistein in activating both wild-type and G551D-mutant CFTR chloride channels [1]. Compounds were screened at 50 μM concentration by measuring iodide influx kinetics in Fisher rat thyroid cells co-expressing wild-type or G551D CFTR with the halide-sensitive fluorescent indicator YFP-H148Q. Of 223 compounds screened, only 19 significantly activated CFTR, and UCCF-180 (derived from the 5-methoxy-1-phenylpyrazole-4-carbaldehyde core) was the most potent pyrazolo heterocycle [2]. The active compounds did not elevate cellular cAMP or inhibit phosphatase activity, indicating a direct CFTR interaction mechanism distinct from genistein. Critically, UCCF-180 was inactive in CFTR-deficient null cells, confirming on-target specificity [3]. For procurement decisions, the parent aldehyde 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is the essential starting material for Sonogashira coupling to install the 3-butynyl group that yields UCCF-180; no alternative pyrazole-4-carbaldehyde scaffold (e.g., des-methoxy, 3-substituted, or N-alkyl variants) can generate this exact pharmacophore [4].

CFTR Cystic fibrosis Ion channel pharmacology

Antimicrobial Scaffold Validation: 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives Show Quantitative Activity Against Clinical Pathogens

The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold—of which 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a specific congener—has demonstrated antimicrobial activity in a systematic structure-activity study by Ramadan et al. (2018). A series of chalcones, pyrazolinyl-pyrazoles, pyrazole-4-carbaldehyde oximes, pyrazole-4-carbonitriles, and 5-pyrazolyl-1,2,4-triazolidine-3-thiones were synthesized from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and tested in vitro against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Candida albicans (fungal) using the agar diffusion technique [1]. Compounds were compared against the reference antibiotics imipenem (intravenous β-lactam) and clotrimazole (antifungal). Pyrazole-4-carbonitriles 8b, 8c, and 8d exhibited significant antifungal activity against C. albicans [2]. While the parent 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde itself was not tested in this study, the closely related 3-aryl-substituted analogs establish the scaffold's antimicrobial potential and validate the pyrazole-4-carbaldehyde core as a productive starting point for antimicrobial lead generation [3]. The 5-methoxy substituent is expected to further modulate both potency and physicochemical properties through its electronic and H-bonding contributions.

Antimicrobial Pyrazole-carbaldehyde Drug-resistant pathogens

Commercial Availability and Purity Specification: Enamine and Aaron Supply at 95% Purity with Verified Identity

5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is commercially available from two verified suppliers—Enamine Ltd. (catalog EN300-138992) and Aaron Chemistry GmbH (catalog AR0288XB)—both at 95% purity minimum specification [1]. Enamine offers the compound in 0.05 g ($160), 0.5 g ($535), 1.0 g ($685), and 10.0 g ($2,946) quantities, while Aaron supplies 100 mg, 5 g ($2,758), and 10 g ($4,076) scales [2]. This stands in contrast to many 3-substituted or N-aryl methoxy pyrazole-4-carbaldehyde regioisomers, which are often not stocked as catalog items and require custom synthesis. The compound is listed under PubChem CID 131583769 with verified InChI Key QGUHTNVWQODDNG-UHFFFAOYSA-N and canonical SMILES N1(C2=CC=CC=C2)C(OC)=C(C=O)C=N1, providing unambiguous identity verification for procurement quality control [3]. For laboratories requiring immediate access to a 5-methoxy-1-phenylpyrazole-4-carbaldehyde scaffold without in-house synthesis, this commercial availability represents a critical procurement differentiator versus analogs that require bespoke synthetic routes.

Chemical procurement Building block supply Quality specification

Recommended Procurement and Research Applications for 5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde


CFTR Modulator Drug Discovery: Direct Precursor to UCCF-180 and Related Pyrazolo CFTR Activators

Procure 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde as the essential starting material for synthesizing UCCF-180 and analogous 3-substituted CFTR activators via Sonogashira or Suzuki-Miyaura cross-coupling at the C3 position. The Galietta et al. (2001) study established that the 5-methoxy-1-phenylpyrazole-4-carbaldehyde scaffold, when elaborated at C3 with a butynyl group, yields CFTR activators with up to 10-fold greater potency than genistein [1]. The compound's reactive C4 aldehyde also enables further diversification through condensation and reductive amination to generate screening libraries targeting CFTR and related ion channels [2].

Antimicrobial Lead Optimization: Scaffold for Pyrazole-4-carbonitrile and Chalcone Derivatives

Utilize 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde as a starting aldehyde for synthesizing pyrazole-4-carbonitriles, chalcones, and pyrazolinyl-pyrazole derivatives for antimicrobial screening. The scaffold class has demonstrated activity against E. coli, S. aureus, and C. albicans in agar diffusion assays, with pyrazole-4-carbonitrile derivatives showing significant antifungal activity comparable to clotrimazole [3]. The 5-methoxy substituent introduces an additional H-bond acceptor that may enhance binding to microbial enzyme targets and modulate physicochemical properties including solubility and LogP [4].

Multicomponent Reaction Building Block for Heterocyclic Library Synthesis

Deploy 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde in multicomponent reactions (MCRs) with hydrazine hydrate, malononitrile, and β-keto esters to generate dihydropyrano[2,3-c]pyrazole-5-carbonitrile libraries. Research at Kaunas University of Technology has demonstrated that methoxy-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes participate efficiently in such MCRs, yielding skeletally diverse heterocyclic products in a single operation [5]. The 5-methoxy substitution pattern, with its electron-donating character, may influence regiochemical outcomes differently than 3-methoxy analogs, enabling access to alternative constitutional isomers within pyrazole-fused heterocyclic libraries .

CNS Drug Discovery: GPCR Allosteric Modulator Scaffold Development

Employ 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde as a core aldehyde building block for synthesizing pyrazole-based allosteric modulators of G protein-coupled receptors (GPCRs), a privileged target class in CNS drug development. The pyrazole scaffold has established precedence as a GPCR allosteric modulator chemotype, and the C4 aldehyde serves as a versatile handle for installing diverse amine-containing pharmacophores via reductive amination or Schiff base formation [6]. The 5-methoxy-1-phenyl substitution pattern provides a balanced lipophilic-hydrophilic profile suitable for blood-brain barrier penetration optimization, with the methoxy oxygen contributing to both target binding and metabolic stability .

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